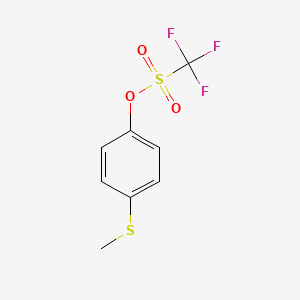![molecular formula C16H29NO3Si B14626587 4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline CAS No. 55081-10-2](/img/structure/B14626587.png)
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline is an organic compound that features a unique combination of aniline and silane functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline typically involves the reaction of 4-aminophenol with 3-chloropropylmethyldipropoxysilane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The silane group can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halides like chlorides or bromides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline group can yield quinone derivatives, while reduction can produce primary amines.
科学的研究の応用
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of functionalized materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and as a coupling agent in the manufacture of advanced materials.
作用機序
The mechanism of action of 4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline involves its interaction with specific molecular targets. The aniline group can participate in hydrogen bonding and π-π interactions, while the silane group can form covalent bonds with other silicon-containing compounds. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
類似化合物との比較
Similar Compounds
- 4-{3-[Trimethoxysilyl]propoxy}aniline
- 4-{3-[Triethoxysilyl]propoxy}aniline
- 4-{3-[Methyl(dimethoxy)silyl]propoxy}aniline
Uniqueness
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline is unique due to its specific combination of methyl and dipropoxy groups attached to the silane moiety. This structural feature imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to other similar compounds.
特性
CAS番号 |
55081-10-2 |
|---|---|
分子式 |
C16H29NO3Si |
分子量 |
311.49 g/mol |
IUPAC名 |
4-[3-[methyl(dipropoxy)silyl]propoxy]aniline |
InChI |
InChI=1S/C16H29NO3Si/c1-4-11-19-21(3,20-12-5-2)14-6-13-18-16-9-7-15(17)8-10-16/h7-10H,4-6,11-14,17H2,1-3H3 |
InChIキー |
LUVGCUQHBSJWEZ-UHFFFAOYSA-N |
正規SMILES |
CCCO[Si](C)(CCCOC1=CC=C(C=C1)N)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



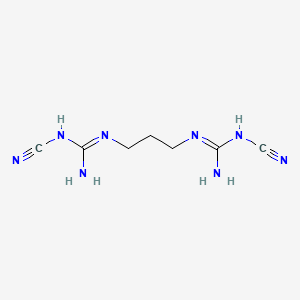
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
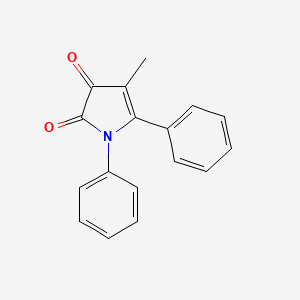

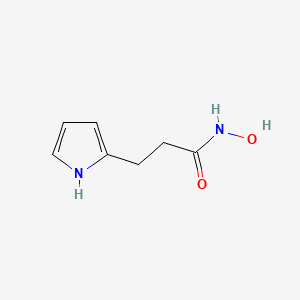
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)
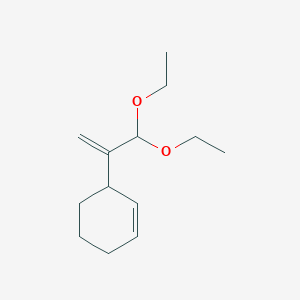
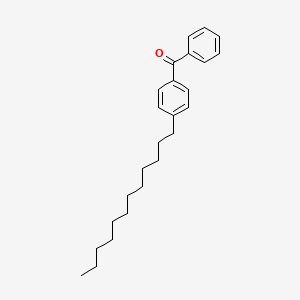


![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
